

# Spectroscopic Characterization of 3-Carboxy-2-fluorophenylboronic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-Carboxy-2-fluorophenylboronic acid

**Cat. No.:** B1587506

[Get Quote](#)

This technical guide provides a comprehensive overview of the expected spectroscopic signature of **3-Carboxy-2-fluorophenylboronic acid** (CAS 1072952-09-0)[1][2]. While a complete set of publicly available experimental spectra for this specific molecule is limited, this document synthesizes data from closely related analogs and foundational spectroscopic principles to offer a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this and similar substituted phenylboronic acids.

## Introduction to 3-Carboxy-2-fluorophenylboronic Acid and its Spectroscopic Importance

**3-Carboxy-2-fluorophenylboronic acid** is a bifunctional organic compound featuring a phenyl ring substituted with a boronic acid, a carboxylic acid, and a fluorine atom. This unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The boronic acid moiety is renowned for its ability to form reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems, while the carboxylic acid and fluorine substituents allow for fine-tuning of its chemical and physical properties, such as acidity, reactivity, and binding affinity.

Accurate structural elucidation and purity assessment are paramount for any application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This

guide will delve into the predicted spectroscopic data for **3-Carboxy-2-fluorophenylboronic acid**, providing a detailed interpretation of the expected spectral features and the methodologies for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **3-Carboxy-2-fluorophenylboronic acid**,  $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ , and  $^{11}\text{B}$  NMR spectra would collectively provide a complete picture of its molecular structure.

### Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Data

The chemical shifts in  $^1\text{H}$  and  $^{13}\text{C}$  NMR are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the carboxylic acid, fluorine, and boronic acid groups will significantly influence the chemical shifts of the aromatic protons and carbons. The predicted data, based on analysis of similar compounds, are summarized in the table below.

| $^1\text{H}$ NMR        | Predicted $\delta$ (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment      |
|-------------------------|--------------------------|--------------|-------------------------|-----------------|
| Aromatic CH             | 8.0 - 8.2                | d            | $J \approx 8.0$         | H-6             |
| Aromatic CH             | 7.6 - 7.8                | t            | $J \approx 8.0$         | H-4             |
| Aromatic CH             | 7.3 - 7.5                | d            | $J \approx 8.0$         | H-5             |
| COOH                    | 10.0 - 13.0              | br s         | -                       | Carboxylic Acid |
| $\text{B}(\text{OH})_2$ | 8.0 - 9.0                | br s         | -                       | Boronic Acid    |

| $^{13}\text{C}$ NMR | Predicted $\delta$ (ppm)                                 | Assignment |
|---------------------|----------------------------------------------------------|------------|
| Carbonyl C          | 165 - 170                                                | C=O        |
| Aromatic C-F        | 160 - 165 (d, $^{1}\text{J}_{\text{CF}} \approx 250$ Hz) | C-2        |
| Aromatic C-B        | 125 - 130                                                | C-1        |
| Aromatic C-COOH     | 130 - 135                                                | C-3        |
| Aromatic CH         | 135 - 140                                                | C-6        |
| Aromatic CH         | 120 - 125                                                | C-4        |
| Aromatic CH         | 115 - 120 (d, $^{2}\text{J}_{\text{CF}} \approx 20$ Hz)  | C-5        |

## $^{19}\text{F}$ and $^{11}\text{B}$ NMR Spectroscopy

- $^{19}\text{F}$  NMR: A single resonance is expected for the fluorine atom, likely in the range of -110 to -130 ppm, referenced to  $\text{CFCl}_3$ . The signal will exhibit couplings to the adjacent aromatic protons.
- $^{11}\text{B}$  NMR: The chemical shift of the boron atom is indicative of its coordination state. For the trigonal planar  $\text{sp}^2$ -hybridized boronic acid, a broad signal is anticipated between 20 and 30 ppm.[3] This technique is particularly useful for studying the interaction of the boronic acid with diols, which results in a significant upfield shift to the 5-15 ppm range, characteristic of a tetrahedral  $\text{sp}^3$ -hybridized boronate ester.[3][4][5]

## Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **3-Carboxy-2-fluorophenylboronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>). DMSO-d<sub>6</sub> is often preferred as it can solubilize both the acidic protons.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- $^1\text{H}$  NMR: Acquire a standard one-dimensional proton spectrum.

- $^{13}\text{C}$  NMR: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. A DEPT-135 experiment can be run to differentiate between CH and  $\text{CH}_3/\text{CH}_2$  signals.
- $^{19}\text{F}$  NMR: Acquire a proton-decoupled  $^{19}\text{F}$  spectrum.
- $^{11}\text{B}$  NMR: Acquire a one-dimensional  $^{11}\text{B}$  spectrum. Due to the quadrupolar nature of the boron nucleus, the signals are often broad.[5]
- Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction.

## Structural Insights from NMR

The predicted NMR data allows for the unambiguous assignment of the substitution pattern on the aromatic ring. The multiplicities and coupling constants in the  $^1\text{H}$  NMR spectrum are crucial for determining the relative positions of the protons. Furthermore, the characteristic chemical shifts in the  $^{13}\text{C}$ ,  $^{19}\text{F}$ , and  $^{11}\text{B}$  NMR spectra provide definitive evidence for the presence of the key functional groups.

Caption: Molecular structure of **3-Carboxy-2-fluorophenylboronic acid**.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **3-Carboxy-2-fluorophenylboronic acid** is expected to show characteristic absorption bands for the O-H, C=O, B-O, and C-F bonds.

## Predicted IR Absorption Bands

| Frequency Range (cm <sup>-1</sup> ) | Vibration   | Functional Group                |
|-------------------------------------|-------------|---------------------------------|
| 3200 - 3600 (broad)                 | O-H stretch | Boronic acid B(OH) <sub>2</sub> |
| 2500 - 3300 (very broad)            | O-H stretch | Carboxylic acid -COOH           |
| 1680 - 1710                         | C=O stretch | Carboxylic acid -COOH           |
| 1600 - 1620, 1450 - 1500            | C=C stretch | Aromatic ring                   |
| 1310 - 1380                         | B-O stretch | Boronic acid                    |
| 1150 - 1250                         | C-O stretch | Carboxylic acid                 |
| 1000 - 1100                         | C-F stretch | Aryl fluoride                   |

## Experimental Protocol: IR Data Acquisition

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For solution-state analysis, a suitable solvent that does not have interfering absorptions in the regions of interest should be used.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically over the range of 4000 to 400 cm<sup>-1</sup>.
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

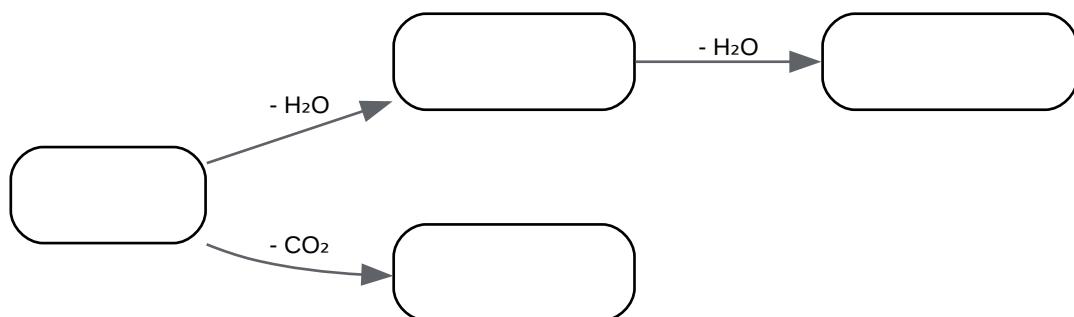
## Structural Insights from IR

The broad O-H stretching bands are indicative of the hydrogen-bonded hydroxyl groups of both the boronic acid and carboxylic acid moieties. The strong absorption in the carbonyl region confirms the presence of the carboxylic acid. The B-O and C-F stretching vibrations provide further evidence for the key functional groups.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation.

## Predicted Mass Spectral Data


For **3-Carboxy-2-fluorophenylboronic acid** ( $C_7H_6BFO_4$ ), the expected molecular weight is approximately 183.93 g/mol .[\[1\]](#)

- Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. Both positive and negative ion modes should be explored.
- Expected Ions:
  - Negative Ion Mode  $[M-H]^-$ :  $m/z \approx 183.03$  (deprotonation of the carboxylic acid). This is often the most abundant ion.
  - Positive Ion Mode  $[M+H]^+$ :  $m/z \approx 185.04$ .
  - Dehydration: The loss of one or two water molecules from the boronic acid is a common fragmentation pathway. This could lead to ions at  $m/z \approx 167.03$  ( $[M-H-H_2O]^-$ ) and  $m/z \approx 149.02$  ( $[M-H-2H_2O]^-$ ).
  - Decarboxylation: Loss of  $CO_2$  (44 Da) from the parent ion is another expected fragmentation.

## Experimental Protocol: MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.
- Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition.
- Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).

- Tandem MS (MS/MS): To gain further structural information, the  $[M-H]^-$  or  $[M+H]^+$  ion can be isolated and fragmented to produce a product ion spectrum. This helps in confirming the connectivity of the molecule.



[Click to download full resolution via product page](#)

Caption: Predicted ESI-MS fragmentation pathway for **3-Carboxy-2-fluorophenylboronic acid**.

## Conclusion

The spectroscopic characterization of **3-Carboxy-2-fluorophenylboronic acid** relies on a multi-technique approach. NMR spectroscopy provides the detailed carbon-hydrogen framework and confirms the presence and electronic environment of the key functional groups. IR spectroscopy offers a rapid and reliable method for identifying these functional groups, while mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation patterns. The predictive data and methodologies outlined in this guide serve as a valuable resource for researchers working with this compound, enabling them to confidently verify its structure and purity in their applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]

- 2. 1072952-09-0 | 2-Fluoro-3-carboxyphenylboronic acid | Boroncore [boroncore.com]
- 3. researchgate.net [researchgate.net]
- 4. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Carboxy-2-fluorophenylboronic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587506#spectroscopic-data-nmr-ir-ms-of-3-carboxy-2-fluorophenylboronic-acid]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)